(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Description

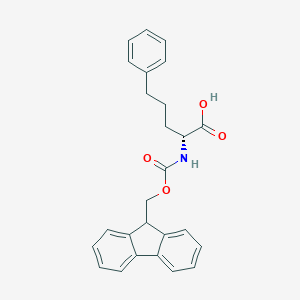

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a chiral, Fmoc-protected amino acid derivative. Its structure features a pentanoic acid backbone with an (R)-configured stereocenter at the second carbon, an Fmoc group (9-fluorenylmethyloxycarbonyl) protecting the amino group, and a phenyl substituent at the fifth carbon (Figure 1). This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s labile nature under basic conditions, enabling selective deprotection . The phenyl group enhances hydrophobicity, influencing peptide folding and intermolecular interactions.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBKBGOHVBNXRB-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The synthesis begins with the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the primary amine. The Fmoc group is preferred due to its stability under acidic conditions and selective removal under mild basic conditions. Two primary reagents are employed for this step:

-

Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) : Reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate or triethylamine forms the Fmoc-carbamate derivative. For example:

This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 1–4 hours.

-

Fmoc-OSu (9-Fluorenylmethylsuccinimidyl carbonate) : This alternative reagent reacts with amines under milder conditions, reducing the risk of side reactions. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Coupling to the Carboxylic Acid Backbone

The Fmoc-protected amine is subsequently coupled to 5-phenylpentanoic acid. This step requires activation of the carboxylic acid, often achieved using coupling reagents such as:

| Coupling Reagent | Activator | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| HBTU | DIPEA | DMF | 25°C | 85–90 |

| HATU | DIPEA | DMF | 25°C | 90–95 |

| DCC | HOBt | DCM | 0°C | 75–80 |

Data adapted from large-scale peptide synthesis methodologies.

The coupling reaction is monitored via thin-layer chromatography (TLC) or LC-MS to ensure completion. For enantiomeric purity, the reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent racemization.

Deprotection and Final Isolation

The final step involves removal of the Fmoc group using piperidine (20–50% in DMF), which cleaves the carbamate bond while forming a stable adduct with the dibenzofulvene byproduct. The reaction is typically complete within 5–10 minutes at room temperature. After deprotection, the product is isolated via:

-

Acid-Base Extraction : Adjusting the pH to precipitate the product.

-

Column Chromatography : Using silica gel and a gradient of ethyl acetate/hexanes.

-

Recrystallization : From solvents like ethanol/water or acetone/hexanes.

Industrial-Scale Production Strategies

Bulk Synthesis Optimization

Industrial production prioritizes cost-efficiency and scalability. Key modifications to laboratory methods include:

-

Continuous Flow Reactors : Enabling rapid mixing and heat dissipation during Fmoc protection and coupling steps.

-

Catalyst Recycling : Recovering costly coupling agents (e.g., HATU) via membrane filtration.

-

Solvent Recovery Systems : Distilling and reusing DMF or THF to reduce waste.

Purification at Scale

Industrial purification employs:

-

Crystallization : Optimized solvent systems (e.g., isopropanol/water) yield high-purity product with minimal losses.

-

Simulated Moving Bed (SMB) Chromatography : Continuous separation technology for enantiomerically pure batches.

Advanced Methodologies and Recent Innovations

Silylation-Mediated Fmoc Protection

A patented method involves pre-treatment of the amine with a silylating agent (e.g., trimethylsilyl chloride) to enhance reactivity. The silylated amine reacts more efficiently with Fmoc-Cl, reducing reaction times by 30–40%.

Enzymatic Resolution for Chiral Purity

Lipases or esterases are employed to resolve racemic mixtures post-synthesis. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, enriching the (R)-configuration to >99% enantiomeric excess (ee).

Analytical Characterization

Critical quality control measures include:

-

Chiral HPLC : Using columns like Chiralpak AD-H to verify enantiomeric purity.

-

NMR Spectroscopy : Confirming structural integrity via characteristic signals (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).

-

LC-MS : Detecting molecular ions ([M+H]+ m/z 415.5) and assessing purity.

Troubleshooting Common Synthesis Challenges

Racemization During Deprotection

Mitigation strategies:

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the fluorenylmethoxycarbonyl group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Oxidation and Reduction: The phenyl group can undergo oxidation to form phenyl ketones or reduction to form phenyl alcohols.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in dichloromethane.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

Deprotection: Phenylalanine.

Coupling: Peptides with protected amino groups.

Oxidation: Phenyl ketones.

Reduction: Phenyl alcohols.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Phe-Pentanoic Acid is primarily utilized in the synthesis of peptides through SPPS. The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids. This property makes it a valuable building block for creating complex peptide structures essential in drug discovery and development.

Drug Development

The compound has been investigated for its potential therapeutic applications, particularly in targeting specific receptors involved in various diseases:

- Anticancer Research : Studies have indicated that derivatives of Fmoc-D-Phe-Pentanoic Acid can be designed to target cancer cell receptors, enhancing the efficacy of chemotherapeutic agents .

- Neuropharmacology : Research has shown that modifications of this compound can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Biochemical Studies

Fmoc-D-Phe-Pentanoic Acid serves as a tool for studying protein interactions and enzymatic processes:

- Enzyme Inhibition Studies : It can be used to design inhibitors that target specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets .

- Protein Labeling : The compound can be conjugated with fluorescent tags or other labels for tracking protein interactions within cells, aiding in cellular biology research .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation. This protection is crucial for the stepwise synthesis of peptides, allowing for the selective coupling of amino acids.

Upon completion of the peptide synthesis, the fluorenylmethoxycarbonyl group is removed using a base such as piperidine, revealing the free amino group and allowing the peptide to fold into its functional form.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Stereochemistry : The (R)-configuration in the target compound distinguishes it from (S)-configured analogs like those in , which exhibit negative optical rotations (e.g., [α]20D = −7.3 for compound 2e) .

- Functional Groups : Substituents at C5 drastically alter properties. For example, the phenyl group enhances hydrophobicity, while the ureido group in Fmoc-D-citrulline enables hydrogen bonding . Allyl esters (e.g., ) allow selective deprotection under radical conditions, useful in complex peptide architectures .

Key Observations :

- Yields : The target compound’s synthesis yield is unspecified, but analogs in achieve 58–98% yields via reductive amination or nucleophilic substitution .

- Optical Activity : (S)-isomers exhibit negative rotations, while (R)-isomers (if synthesized) would show positive values, critical for chiral resolution in peptide drugs.

Key Observations :

- The target compound shares toxicity profiles (H302, H315, H319) with other Fmoc-amino acids, necessitating standard PPE during handling .

- Storage at 2–8°C is common for Fmoc derivatives to prevent hydrolysis .

Commercial Availability and Cost

Table 4: Pricing and Suppliers

Key Observations :

- The target compound is priced higher than simpler analogs, reflecting its specialized phenyl modification .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, commonly referred to as Fmoc-Amino Acid, is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H21NO5

- Molecular Weight : 355.38 g/mol

- CAS Number : 7009761

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Protein Tyrosine Kinases (PTKs) : The compound has been shown to inhibit several PTKs, which play crucial roles in cell signaling pathways involved in growth and differentiation.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis.

Biological Activity Data

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial pathways | |

| Anti-inflammatory | Inhibits NF-kB signaling pathway | |

| Enzyme Inhibition | Inhibits protein tyrosine kinases |

Case Study 1: Anticancer Properties

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, resulting in an IC50 value of approximately 15 µM, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that the compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Q & A

Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

Q. Why are ecological toxicity data absent in Safety Data Sheets (SDS)?

- Implications : The compound is labeled for R&D use only, and ecotoxicological studies are not mandated (). Researchers should treat it as hazardous and follow institutional waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.